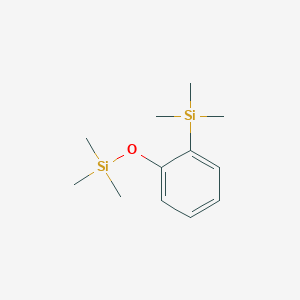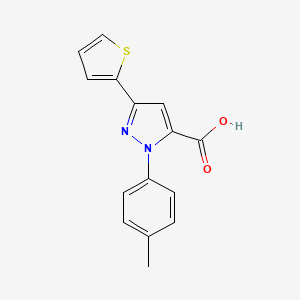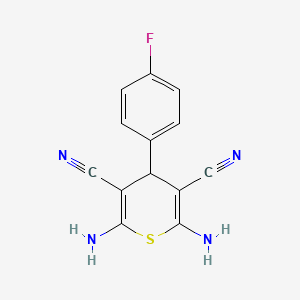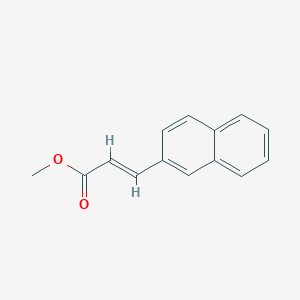
Trimethyl-(2-trimethylsilylphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-trimethylsilylphenoxy)silane is a chemical compound with the molecular formula C12H22OSi2 . It has a molecular weight of 238.47 . It is used in various chemical reactions due to its structure and properties .
Molecular Structure Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane contains a total of 37 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains a total of 37 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom .Chemical Reactions Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane is used in various chemical reactions. The Si-H bond in the compound is reactive, making it useful in organic synthesis as a reducing agent and as a precursor to silyl ethers .Physical And Chemical Properties Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane has a boiling point of 100-104 °C (Press: 20 Torr) and a predicted density of 0.89±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Radical-Based Reagent in Organic Chemistry
Trimethyl-(2-trimethylsilylphenoxy)silane is a radical-based reagent used in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . The use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Role in Polymerization
Trimethyl-(2-trimethylsilylphenoxy)silane plays a strategic role in polymerization . It is particularly emphasized in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Functional Group Modifications
This compound is used as a radical-based reducing agent for functional group modifications . It acts as a mediator of sequential radical reactions .
Applications in Polymers and Material Science
Trimethyl-(2-trimethylsilylphenoxy)silane has found multiple applications in organic synthesis as well as in polymers and material science .
Direct Lateral Zincation
A new application of zincate [(THF)Li(TMP)(tBu)Zn(tBu)] in alkali-metal mediated zincation (AMMZn) is reported by isolating and structurally defining the first intermediates of direct lateral zincation (DlZn) of trimethyl(phenoxy)silane .
Hydrophobic Textile Treatment
Silane-modified polyurethane acrylates (SPUA) materials, which include trimethyl-(2-trimethylsilylphenoxy)silane, have attracted researchers’ attention for their applications in hydrophobic textile treatment .
Eigenschaften
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDPAJOITCAMJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294515 |
Source


|
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-(2-trimethylsilylphenoxy)silane | |
CAS RN |
18036-83-4 |
Source


|
| Record name | NSC96867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

